![molecular formula C9H15N3O2 B1399411 (S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine CAS No. 1174231-07-2](/img/structure/B1399411.png)
(S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine
Overview
Description
“(S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine” is a chemical compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a 1,3-dioxolane ring, which is a type of acetal and is considered a protected form of a diol .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-dioxolane ring and a pyrazole ring. The 1,3-dioxolane ring is a type of acetal and is considered a protected form of a diol . The pyrazole ring is a type of heterocyclic aromatic organic compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, under acidic conditions, the 1,3-dioxolane ring could be hydrolyzed to yield a diol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the compound is likely to be a solid at room temperature . Its density is approximately 1.0±0.1 g/cm^3 .Scientific Research Applications
Green Chemistry
Dimethyl Carbonate (DMC) Chemistry: This compound has been utilized in the development of green chemistry applications, particularly in acid-catalysed reactions involving aliphatic alcohols and phenols . It aids in carboxymethylation and methylation processes, offering a more environmentally friendly alternative to traditional reagents.
Industrial Applications
Catalysis: The compound’s role in catalysis, particularly in the methylation of cyclohexanol and phenolic compounds, can be extended to industrial-scale chemical production . Its effectiveness in catalytic loadings makes it valuable for large-scale synthesis.
Biological Studies
Bio-based Solvent Development: Research into bio-based solvents like Dihydrolevoglucosenone (Cyrene) demonstrates the potential for this compound to be used in biological studies due to its similar dipolar aprotic solvent properties . This could lead to its application in various biological assays and reaction mediums.
Environmental Applications
Solvent Selection Guides: The compound contributes to the selection of green solvents for extractions, separations, and reaction chemistry, driven by evolving environmental legislation and attitudes . It’s part of a broader effort to establish safer, more sustainable chemical processes.
Analytical Chemistry
Fluorination and Menschutkin Reactions: In analytical chemistry, the compound could be involved in reactions requiring a dipolar aprotic solvent, such as fluorination and Menschutkin reactions, due to its structural similarity to solvents used in these reactions .
Safety And Hazards
properties
IUPAC Name |
1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2)13-6-7(14-9)5-12-4-3-8(10)11-12/h3-4,7H,5-6H2,1-2H3,(H2,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOGKOIBEFPJCN-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2C=CC(=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CN2C=CC(=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721302 | |
Record name | 1-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine | |
CAS RN |
1174231-07-2 | |
Record name | 1-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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